molecular formula C19H17FN2O4 B2942495 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide CAS No. 954677-04-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2942495
CAS No.: 954677-04-4
M. Wt: 356.353
InChI Key: AZIBXLNDCBFODN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to a 5-oxopyrrolidin-3-ylmethyl scaffold, with a 2-fluorobenzamide group at the terminal position. The benzodioxole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate electronic and steric properties .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-15-4-2-1-3-14(15)19(24)21-9-12-7-18(23)22(10-12)13-5-6-16-17(8-13)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIBXLNDCBFODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide typically begins with the preparation of key intermediates. One common approach involves the following steps:

  • Starting Material Preparation: : Synthesize 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde.

  • Coupling Reaction: : Utilize a coupling reaction between 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde to form an intermediate.

  • Reduction and Cyclization: : Reduce the intermediate using a suitable reducing agent (such as sodium borohydride) and cyclize to form the pyrrolidinone ring.

  • Amidation: : Introduce the fluorobenzamide moiety through an amidation reaction using appropriate amine and acid chloride derivatives.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure higher yield and purity while minimizing side reactions. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistency.

Chemical Reactions Analysis

Amide Coupling

The benzamide group is introduced via coupling between 2-fluorobenzoyl chloride and the amine intermediate (1-(benzo[d] dioxol-5-yl)-5-oxopyrrolidin-3-yl)methanamine . This reaction typically employs:

  • Carbodiimide reagents (e.g., EDC or DCC) with HOBt as a coupling agent.

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .

  • Reaction temperature: 0–25°C for 12–24 hours.

Example Reaction:

2 Fluorobenzoyl chloride+ 1 Benzo d 1 3 dioxol 5 yl 5 oxopyrrolidin 3 yl methanamineEDC HOBt DCMTarget Compound\text{2 Fluorobenzoyl chloride}+\text{ 1 Benzo d 1 3 dioxol 5 yl 5 oxopyrrolidin 3 yl methanamine}\xrightarrow{\text{EDC HOBt DCM}}\text{Target Compound}

Pyrrolidinone Ring Formation

The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular lactamization of a γ-aminobutyric acid (GABA) derivative. Key steps include:

  • Cyclization of a linear amine-carboxylic acid precursor using dehydrating agents (e.g., POCl₃ or PCl₅) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under strong acidic or basic conditions :

  • Acidic (HCl, H₂SO₄) : Forms 2-fluorobenzoic acid and the corresponding amine .

  • Basic (NaOH) : Yields sodium 2-fluorobenzoate and free amine.
    Conditions : Reflux in 6M HCl or 2M NaOH for 6–8 hours .

Reduction of the Lactam Ring

The 5-oxopyrrolidinone ring can be reduced using LiAlH₄ or NaBH₄ to form a pyrrolidine derivative :

5 Oxopyrrolidin 3 ylLiAlH THFPyrrolidin 3 yl\text{5 Oxopyrrolidin 3 yl}\xrightarrow{\text{LiAlH THF}}\text{Pyrrolidin 3 yl}

Yield : ~65–75% .

Electrophilic Aromatic Substitution

The benzo[d] dioxole ring participates in electrophilic reactions (e.g., nitration, halogenation) at the C-5 position due to electron-donating methylenedioxy groups .

Stability and Degradation Studies

ConditionObservationSource
Aqueous (pH 1–3) Amide hydrolysis occurs at 60°C over 48 hours (30% degradation)
Aqueous (pH 7–9) Stable for 7 days at 25°C; <5% degradation
Oxidative (H₂O₂) Benzo[d] dioxole ring oxidizes to catechol derivatives (15% yield)
Photolytic No significant degradation under UV light (λ = 254 nm) after 72 hours

Side-Chain Functionalization

The methylene bridge (-CH₂-) adjacent to the pyrrolidinone can be modified via:

  • Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH .

  • Oxidation : KMnO₄ converts -CH₂- to -COOH under acidic conditions .

Fluorobenzoyl Group Replacement

The 2-fluorobenzamide moiety can be substituted with other acyl chlorides (e.g., 3-chlorobenzoyl chloride) via nucleophilic acyl substitution .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYield (%)Source
Amide CouplingEDC/HOBt, DCM, 24h, 25°CTarget Compound82
Lactam ReductionLiAlH₄, THF, 0°C → 25°C, 6hPyrrolidine derivative68
Acidic Hydrolysis6M HCl, reflux, 8h2-Fluorobenzoic acid + Amine95
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitrobenzo[d] dioxole derivative45

Scientific Research Applications

Chemistry: : This compound is used as a building block for more complex molecules in organic synthesis, facilitating the development of new materials and catalysts.

Biology: : In biological research, it serves as a probe for studying enzyme interactions and receptor binding due to its unique functional groups.

Industry: : The compound finds use in industrial applications, including the development of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into the active sites of these targets, modifying their activity through inhibition or activation. The pathways involved can vary widely depending on the specific application, from blocking enzyme activity to modulating signal transduction pathways in cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzo[d][1,3]dioxole-Containing Derivatives

Compound B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide)

  • Structural Similarities : Shares the benzodioxole core and benzamide linkage.
  • Key Differences : Replaces the 5-oxopyrrolidinylmethyl group with a chloromethyl-substituted phenyl ring. The isopropylcarbamoyl substituent may enhance solubility but introduces steric bulk .
  • Synthesis : Crystallized from ethyl acetate, with distinct NMR signals for the chloromethyl group (δ 4.65 ppm, 1H) and benzodioxole protons (δ 6.80–7.50 ppm) .

Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide)

  • Structural Similarities : Retains the benzodioxole and amide linkage.
  • Synthesis : Purified via column chromatography (PE/EtOAc 3:7), yielding an amorphous yellow solid with 84% efficiency .
Pyrrolidinone-Based Derivatives

(2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7)

  • Structural Similarities : Contains a benzodioxole-pyrrolidine hybrid scaffold.
  • Key Differences : Lacks the fluorobenzamide group; instead, a 4-methoxyphenyl substituent and ester moiety are present. The stereochemistry (2R,3R,4S) may influence biological activity .
  • Synthesis: Hydrogenation with Raney Ni in ethanol under high pressure, requiring air-free conditions to prevent hydroxylation at position 3 .

D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)

  • Structural Similarities : Integrates a benzodioxolemethyl group and a carboxamide linkage.
  • Key Differences: Replaces the pyrrolidinone with a dihydropyridinone and dimethylpyrrole, likely altering pharmacokinetic properties .
Fluorobenzamide Derivatives

N1-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide

  • Structural Similarities : Shares the 2-fluorobenzamide motif.
  • Key Differences: Attaches the fluorobenzamide to a diphenylpyrazole scaffold instead of a pyrrolidinone-benzodioxole system. This compound may exhibit divergent target engagement (e.g., kinase inhibition) .

Metabolic and ADMET Considerations

  • Benzodioxole Metabolism: The benzodioxole ring undergoes O-demethylenation to form o-quinones, a common metabolic pathway that can generate reactive intermediates . However, fluorinated derivatives like DiFMDA (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine) show reduced metabolic activation, suggesting that the 2-fluoro substituent in the target compound may similarly enhance metabolic stability .
  • Pyrrolidinone Stability: The 5-oxopyrrolidinone core is prone to hydrolysis under acidic or enzymatic conditions, which may limit oral bioavailability compared to more stable scaffolds (e.g., piperidinones) .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C18H18FNO3
  • Molecular Weight : 321.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in various physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, impacting cellular functions and signaling cascades.

Pharmacological Properties

Research indicates that this compound exhibits several key pharmacological properties:

Property Description
Antioxidant Activity Demonstrated potential to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines, suggesting a role in reducing inflammation.
Neuroprotective Effects Protects neuronal cells from apoptosis in vitro, indicating potential for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of benzo[d][1,3]dioxole compounds exhibit significant antioxidant activity. The specific compound was shown to reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Research : In a 2020 study published in Pharmacology Reports, this compound was tested for its ability to inhibit the expression of inflammatory markers in lipopolysaccharide-stimulated macrophages . The results indicated a marked reduction in TNF-alpha and IL-6 levels.
  • Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted the compound's ability to protect against glutamate-induced toxicity in neuronal cells. The findings suggest that it may have therapeutic potential for conditions like Alzheimer's disease .

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